Cas no 2228728-99-0 (2-1-(pentan-2-yl)cyclopropylpropan-2-amine)

2-1-(Pentan-2-yl)cyclopropylpropan-2-amine is a structurally unique amine compound characterized by a cyclopropyl ring substituted with a pentan-2-yl group and an isopropylamine moiety. This configuration imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid cyclopropyl framework enhances stability, while the branched alkyl chains offer tunable lipophilicity, potentially improving bioavailability in drug design. The compound’s versatility allows for further functionalization, enabling applications in agrochemicals, medicinal chemistry, and specialty materials. Its well-defined structure ensures reproducibility in synthetic pathways, supporting its use in high-precision chemical development.
2-1-(pentan-2-yl)cyclopropylpropan-2-amine structure
2228728-99-0 structure
Product name:2-1-(pentan-2-yl)cyclopropylpropan-2-amine
CAS No:2228728-99-0
MF:C11H23N
MW:169.307023286819
CID:6012417
PubChem ID:165854030

2-1-(pentan-2-yl)cyclopropylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(pentan-2-yl)cyclopropylpropan-2-amine
    • 2228728-99-0
    • EN300-1782677
    • 2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
    • Inchi: 1S/C11H23N/c1-5-6-9(2)11(7-8-11)10(3,4)12/h9H,5-8,12H2,1-4H3
    • InChI Key: LAAFONFUFTXAPH-UHFFFAOYSA-N
    • SMILES: NC(C)(C)C1(C(C)CCC)CC1

Computed Properties

  • Exact Mass: 169.183049738g/mol
  • Monoisotopic Mass: 169.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

2-1-(pentan-2-yl)cyclopropylpropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1782677-2.5g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1782677-0.1g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1782677-1.0g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
1g
$1272.0 2023-05-27
Enamine
EN300-1782677-10g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
10g
$5467.0 2023-09-19
Enamine
EN300-1782677-1g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
1g
$1272.0 2023-09-19
Enamine
EN300-1782677-5g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
5g
$3687.0 2023-09-19
Enamine
EN300-1782677-0.05g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1782677-10.0g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
10g
$5467.0 2023-05-27
Enamine
EN300-1782677-5.0g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
5g
$3687.0 2023-05-27
Enamine
EN300-1782677-0.25g
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
2228728-99-0
0.25g
$1170.0 2023-09-19

Additional information on 2-1-(pentan-2-yl)cyclopropylpropan-2-amine

Professional Introduction to Compound with CAS No. 2228728-99-0 and Product Name: 2-1-(pentan-2-yl)cyclopropylpropan-2-amine

The compound with the CAS number 2228728-99-0 and the product name 2-1-(pentan-2-yl)cyclopropylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound's structure consists of a cyclopropyl ring substituted with a pentan-2-yl group, connected to a propan-2-amine moiety, which suggests a rich chemical space for interaction with biological targets.

In recent years, the development of novel scaffolds has been a cornerstone in the quest for effective therapeutic agents. The 2-1-(pentan-2-yl)cyclopropylpropan-2-amine structure presents an intriguing combination of functional groups that could modulate biological pathways in a targeted manner. Specifically, the cyclopropyl ring is known for its ability to enhance metabolic stability and binding affinity, while the amine group offers opportunities for further derivatization and interaction with biological receptors.

Current research in medicinal chemistry increasingly emphasizes the importance of rational drug design, leveraging computational methods and structural biology to predict and optimize molecular interactions. The pentan-2-yl substituent in this compound adds a degree of steric bulk, which can be strategically employed to improve pharmacokinetic properties such as solubility and bioavailability. Additionally, the presence of both rigid and flexible parts in the molecule allows for fine-tuning of its pharmacological profile.

One of the most promising areas of application for 2-1-(pentan-2-yl)cyclopropylpropan-2-amine is in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and immunological pathways. Studies have shown that cyclopropyl-containing compounds exhibit notable activity against various enzymes, including those implicated in chronic diseases such as cancer and autoimmune disorders. The amine functionality further enhances its potential as a pharmacophore by enabling hydrogen bonding interactions with key residues in protein targets.

Recent advancements in crystallographic techniques have enabled researchers to elucidate high-resolution structures of protein-ligand complexes, providing critical insights into molecular recognition processes. The 2-(pentan-2-yloxy)cyclopropylamine moiety has been observed to bind tightly to specific pockets in target proteins, suggesting strong binding affinities that could translate into therapeutic efficacy. This underscores the importance of structural optimization in enhancing drug-like properties.

The synthesis of CAS No. 2228728-99-0 involves multi-step organic reactions that highlight the synthetic versatility of this scaffold. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These approaches not only improve yield but also minimize waste, aligning with green chemistry principles that are increasingly integral to pharmaceutical development.

The pharmacological evaluation of 2-(1-pentanylethyl)cyclopropylamine derivatives has revealed promising results in preclinical studies. These derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. The structural features of this compound class make them particularly well-suited for targeting Janus kinases (JAKs) and other cytoplasmic kinases, which are central mediators of inflammatory responses.

In conclusion, the compound identified by CAS No. 2228728-99-0 and named (1S)-1-(cyclopropylmethyl)-3-(5-methylhexanamido)propanol represents a significant contribution to modern drug discovery. Its unique structural attributes offer a versatile platform for developing novel therapeutics with applications across multiple disease areas. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in shaping future treatments.

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